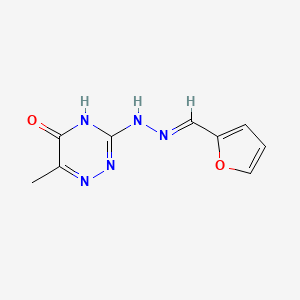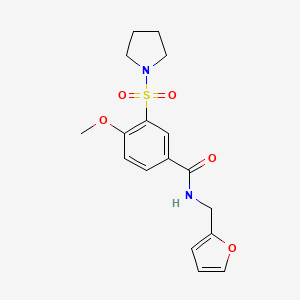![molecular formula C13H17ClN2O4S B6026003 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in immune responses.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and joint destruction in animal models of rheumatoid arthritis. It has also been shown to improve psoriasis symptoms in clinical trials. Additionally, this compound has been shown to reduce the risk of organ transplant rejection in animal models and improve symptoms in patients with inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide in lab experiments is its selectivity for JAK3, which allows for specific targeting of immune responses. However, one limitation is that this compound may have off-target effects on other JAK family members, such as JAK1 and JAK2.
Direcciones Futuras
For research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide include studying its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to understand the long-term safety and efficacy of this compound in patients. Finally, research on the off-target effects of this compound on other JAK family members may lead to the development of more selective JAK inhibitors.
Métodos De Síntesis
The synthesis of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with piperidine to form 2-chloro-4-(1-piperidinyl)phenol. The next step involves the reaction of 2-chloro-4-(1-piperidinyl)phenol with chlorosulfonic acid to form the corresponding sulfonic acid derivative. The final step involves the reaction of the sulfonic acid derivative with acetamidine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in preventing organ transplant rejection and treating inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-8-10(4-5-12(11)20-9-13(15)17)21(18,19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZQVWTWKLOJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)

![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![1-cyclopentyl-4-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6025992.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6026012.png)
![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)